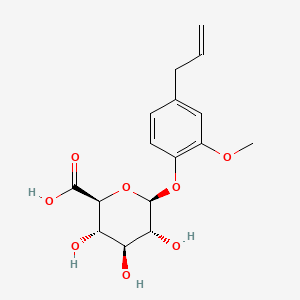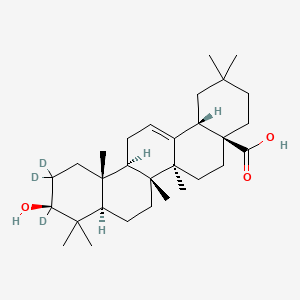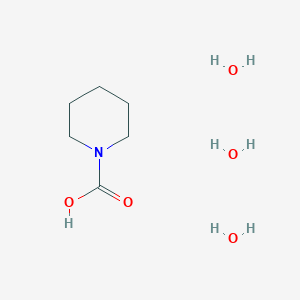
5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone: is a flavonoid compound known for its complex structure and diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxyflavones and methoxy-substituted phenols.
Methylenedioxy Bridge Formation: The formation of the methylenedioxy bridge is accomplished through cyclization reactions involving reagents like formaldehyde and a suitable acid catalyst.
Hydroxylation: The hydroxyl groups are introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Acid or base catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Dihydroflavones and related compounds.
Substituted Derivatives: Flavones with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone has a wide range of scientific research applications, including:
Chemistry
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex flavonoid derivatives.
Study of Reaction Mechanisms: Employed in studies to understand the mechanisms of various chemical reactions.
Biology
Antioxidant Activity: Investigated for its potential antioxidant properties, which can protect cells from oxidative damage.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, which may have implications in disease treatment.
Medicine
Anti-inflammatory Properties: Explored for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anticancer Activity: Researched for its potential anticancer properties, including the ability to induce apoptosis in cancer cells.
Industry
Pharmaceuticals: Used in the development of pharmaceutical compounds with potential therapeutic benefits.
Nutraceuticals: Incorporated into nutraceutical products for its potential health benefits.
Wirkmechanismus
The mechanism of action of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:
Molecular Targets
Enzymes: Inhibits specific enzymes involved in inflammatory and oxidative processes.
Receptors: Binds to certain receptors, modulating their activity and influencing cellular responses.
Pathways Involved
Antioxidant Pathways: Activates antioxidant pathways, leading to the scavenging of free radicals and reduction of oxidative stress.
Apoptotic Pathways: Induces apoptosis in cancer cells through the activation of apoptotic pathways, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Dihydroxy-3,8,3’,4’-tetramethoxy-6,7-methylenedioxyflavone: A closely related compound with similar structural features and biological activities.
5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: Another flavonoid with multiple methoxy groups and hydroxylation.
3,5-Dihydroxy-6,7,3′,4′-tetramethoxyflavone: Shares similar methoxy and hydroxyl substitutions.
Eigenschaften
Molekularformel |
C20H18O10 |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
9-hydroxy-6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C20H18O10/c1-24-10-6-8(5-9(21)15(10)25-2)14-17(26-3)12(22)11-13(23)18-20(29-7-28-18)19(27-4)16(11)30-14/h5-6,21,23H,7H2,1-4H3 |
InChI-Schlüssel |
XCKSFSPZLWEYBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C4=C(C(=C3O2)OC)OCO4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)







![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)




![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
